molecular formula C25H27N5O2 B2869570 1-methyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 850158-61-1

1-methyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2869570
CAS No.: 850158-61-1
M. Wt: 429.524
InChI Key: JTGKGCBCGNNYDU-UHFFFAOYSA-N
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Description

1-methyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photochemical Properties

  • A study by Shorunov et al. (2018) focused on the synthesis and unusual photochemistry of a highly reactive pyrimidinedione, highlighting the compound's transformation under photolysis into a bicyclic product through a process involving elimination of carbon monoxide and methyl isocyanate. This research underscores the complex photochemical behavior of pyrimidinediones, which could have implications for designing light-sensitive pharmaceuticals or materials (Shorunov et al., 2018).

Ionization and Methylation Reactions

  • The study of purine-6,8-diones by Rahat et al. (1974) explored their ionization and methylation reactions, dividing them into classes based on physical properties and methylation patterns. Such insights are crucial for understanding the chemical reactivity and potential modifications of purine derivatives for therapeutic use (Rahat et al., 1974).

Potential Therapeutic Applications

  • A library of tetrahydropyrimido[2,1-f]purinediones was evaluated for their interaction with adenosine receptor subtypes and monoamine oxidases by Koch et al. (2013). The study discovered compounds with potent inhibitory activities, suggesting their applicability in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. This exemplifies the therapeutic potential of purine derivatives in multitarget drug development for neurodegeneration (Koch et al., 2013).

Properties

IUPAC Name

1-methyl-3,9-bis(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-27-22-21(23(31)30(25(27)32)18-14-20-11-6-3-7-12-20)29-16-8-15-28(24(29)26-22)17-13-19-9-4-2-5-10-19/h2-7,9-12H,8,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGKGCBCGNNYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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